molecular formula C20H27NO6S B588932 Tamsulosin Sulfonic Acid-d4 CAS No. 1795786-82-1

Tamsulosin Sulfonic Acid-d4

Cat. No.: B588932
CAS No.: 1795786-82-1
M. Wt: 413.521
InChI Key: FWUVUSHDPGCUNJ-YIBGCOCLSA-N
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Description

Tamsulosin Sulfonic Acid-d4: is a deuterated form of Tamsulosin Sulfonic Acid, which is a derivative of Tamsulosin. Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist primarily used to treat benign prostatic hyperplasia (BPH) and other urinary conditions . The deuterated form, this compound, is often used in scientific research for its enhanced stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin Sulfonic Acid-d4 involves the incorporation of deuterium atoms into the Tamsulosin Sulfonic Acid molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions and purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tamsulosin Sulfonic Acid-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .

Comparison with Similar Compounds

Uniqueness: Tamsulosin Sulfonic Acid-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise studies in scientific research. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies .

Properties

CAS No.

1795786-82-1

Molecular Formula

C20H27NO6S

Molecular Weight

413.521

IUPAC Name

2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid

InChI

InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2

InChI Key

FWUVUSHDPGCUNJ-YIBGCOCLSA-N

SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O

Synonyms

5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic Acid-d4; 

Origin of Product

United States

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